molecular formula C19H23N3O3 B4393712 N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide

N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide

Cat. No.: B4393712
M. Wt: 341.4 g/mol
InChI Key: MXRQZAZMMZFHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide, also known as PPBN, is a chemical compound that has gained attention for its potential use in scientific research. PPBN is a derivative of niacin, which is a B vitamin that is essential for human health. PPBN has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In

Scientific Research Applications

N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide has been found to have a range of applications in scientific research. It has been used as a tool to study the role of niacin in various biological processes, including energy metabolism and gene expression. This compound has also been used to investigate the effects of niacin on the immune system and inflammation. Additionally, this compound has been studied for its potential use in the treatment of various diseases, including cancer and cardiovascular disease.

Mechanism of Action

The mechanism of action of N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide is not fully understood, but it is believed to involve the activation of a specific receptor called GPR109A. This receptor is found on the surface of certain cells, including immune cells and adipocytes. Activation of GPR109A by this compound leads to a range of biochemical and physiological effects, including the regulation of energy metabolism and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to regulate energy metabolism by increasing the breakdown of fats and the production of energy. This compound has also been found to regulate inflammation by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential use in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, this compound has been found to have low toxicity, making it a safe tool for research. However, there are also limitations to its use. This compound has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has not been extensively studied in humans, so its effects in humans are not fully understood.

Future Directions

There are several future directions for research on N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide. One area of interest is the potential use of this compound in the treatment of cancer. This compound has been found to have anti-cancer properties in vitro, and further research is needed to determine its potential use in vivo. Additionally, this compound has been studied for its potential use in the treatment of cardiovascular disease, and further research is needed to determine its effectiveness in humans. Finally, this compound has been found to have potential applications in the field of immunology, and further research is needed to determine its role in the immune system.

Properties

IUPAC Name

N-[3-[(3-propoxybenzoyl)amino]propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-12-25-17-8-3-6-15(13-17)18(23)21-10-5-11-22-19(24)16-7-4-9-20-14-16/h3-4,6-9,13-14H,2,5,10-12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRQZAZMMZFHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NCCCNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.